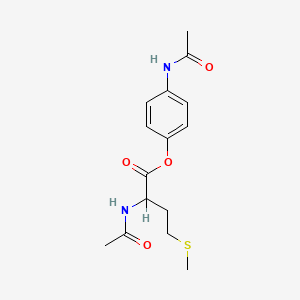

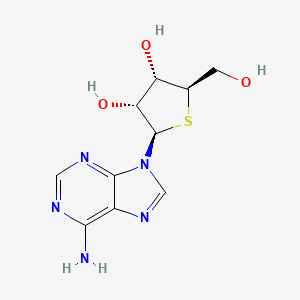

Adenosine, 4'-thio-

Übersicht

Beschreibung

Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives . It is one of the four nucleoside building blocks of RNA, which are essential for all life on Earth . Its derivatives include the energy carriers adenosine mono-, di-, and triphosphate . Adenosine is used as an intravenous medication for some cardiac arrhythmias .

Synthesis Analysis

The synthesis of 4’-thio and 4’-sulfinyl pyrimidine nucleoside analogues has been reported . The key 4-thioribosyl serine building block was obtained in a stereoselective glycosylation reaction using an alkynylbenzoate 4-thioribosyl donor .Molecular Structure Analysis

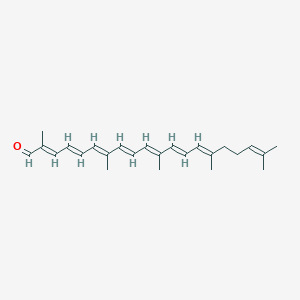

The molecular formula of Adenosine, 4’-thio-, cyclic 3’,5’- (hydrogen phosphate) (9CI) is C10H12N5O5PS with a molecular weight of 345.27 . The Adenosine, 4’-thio- molecule contains a total of 34 bond(s) including 21 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 sulfide(s) .Chemical Reactions Analysis

Adenosine is formed by the degradation of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) . The hydrolysis of ATP into ADP and inorganic phosphate releases 20.5 kilojoules per mole (4.9 kcal/mol) of enthalpy .Physical And Chemical Properties Analysis

Adenosine is a naturally occurring purine nucleoside . It has a longstanding presence and proven capability within antiviral and anticancer research . 4’-Thionucleosides, that incorporate bioisosteric replacement of furanose oxygen with sulfur, represent an important chemotype within this field .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Adenosine, particularly in its modified form as 4'-thioadenosine, has been observed to exhibit significant anti-inflammatory effects. A study by Lee et al. (2011) found that a novel adenosine analog, thio-Cl-IB-MECA, acts as a potent agonist of the A₃ adenosine receptor (A₃AR) and displays effective anti-inflammatory activity. This was demonstrated in mouse macrophage cells and a mouse sepsis model, where thio-Cl-IB-MECA suppressed the expression of pro-inflammatory biomarkers and inhibited key signaling pathways involved in inflammation (Lee et al., 2011).

Role in Immune System Modulation

Adenosine receptors, including A₁, A2A, A2B, and A₃, are expressed in immune system cells and influence their response in inflammatory environments. Haskó et al. (2006) highlight the therapeutic potential of adenosine-receptor-based therapies for treating infections, autoimmunity, ischemia, and degenerative diseases (Haskó et al., 2006).

Analgesic Applications in Anesthesia

Adenosine plays a role in pain management, particularly as a non-narcotic analgesic in anesthetized patients. Gan and Habib (2007) found that intraoperative adenosine infusion can reduce the requirement for anesthesia and improve postoperative recovery, indicating its potential as a non-opioid analgesic in the perioperative setting (Gan & Habib, 2007).

Cancer Research

In cancer research, the anti-proliferative effects of 4'-thioadenosine analogs have been observed. Kim et al. (2008) studied the novel adenosine analog thio-Cl-IB-MECA in human lung cancer cells and found that it induced cell cycle arrest and apoptotic cell death, suggesting a potential therapeutic value in lung cancer treatment (Kim et al., 2008).

Cardiac Applications

Adenosine also has significant applications in cardiology. Lerman and Belardinelli (1991) described its use in treating paroxysmal supraventricular tachycardia (PSVT) and its role in myocardial oxygen supply-demand balance regulation (Lerman & Belardinelli, 1991).

Wirkmechanismus

Adenosine acts broadly via four receptors . It depresses SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . It is a direct agonist at specific cell membrane receptors (A1 & A2). A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGIJBMOORTVPB-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2500-80-3 | |

| Record name | 4'-Thioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002500803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

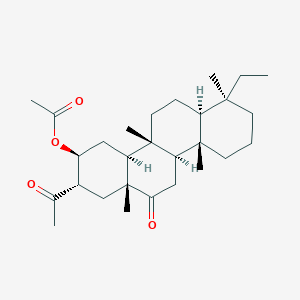

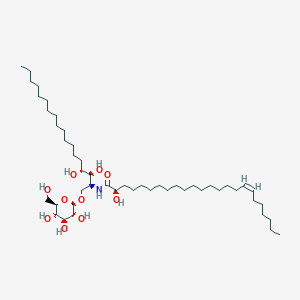

![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)